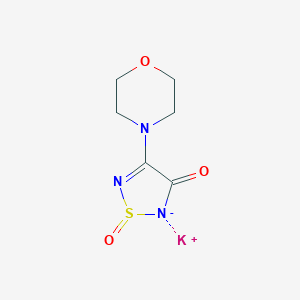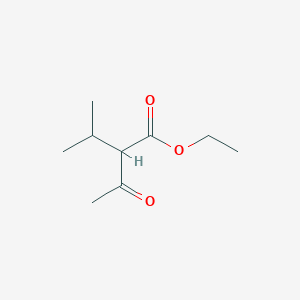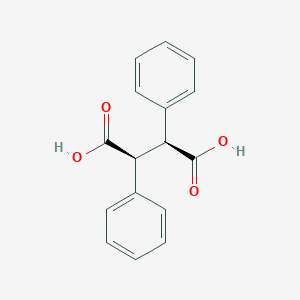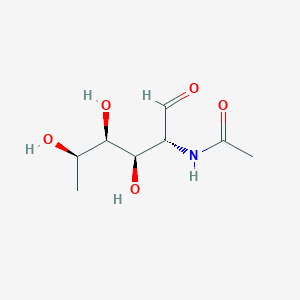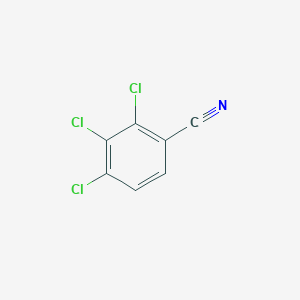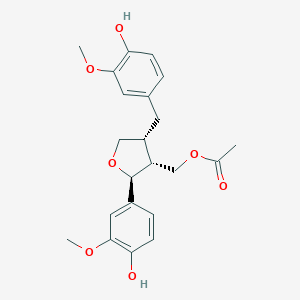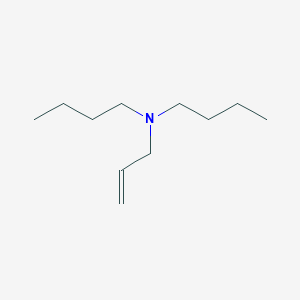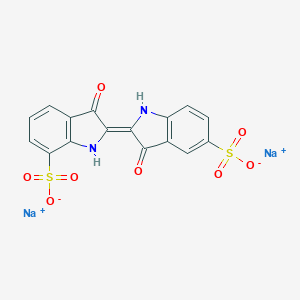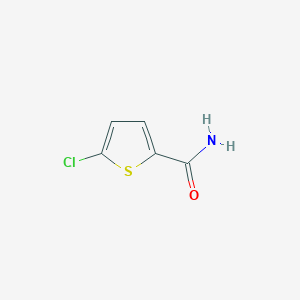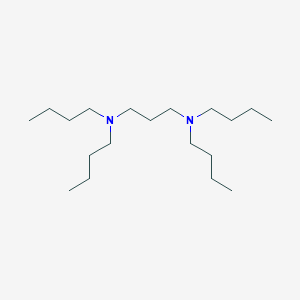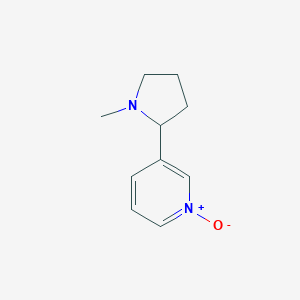
rac-Nicotine 1-Oxide
Overview
Description
Nicotine-N-oxide is a metabolite of nicotine, which is a naturally occurring alkaloid found in tobacco plants. This compound is formed through the oxidation of nicotine and plays a significant role in the metabolism and detoxification of nicotine in the human body. Nicotine-N-oxide is less toxic than nicotine and is often used in scientific research to study the metabolic pathways and effects of nicotine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotine-N-oxide can be synthesized through the oxidation of nicotine using various oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the complete conversion of nicotine to nicotine-N-oxide.
Industrial Production Methods
In industrial settings, nicotine-N-oxide is produced through a similar oxidation process but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Nicotine-N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of nicotine-N-oxide can lead to the formation of other metabolites.
Reduction: Nicotine-N-oxide can be reduced back to nicotine under certain conditions.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Further oxidized metabolites of nicotine.
Reduction: Nicotine.
Substitution: Various substituted derivatives of nicotine-N-oxide.
Scientific Research Applications
Nicotine-N-oxide is widely used in scientific research due to its role in nicotine metabolism. Some of its applications include:
Chemistry: Studying the oxidation and reduction reactions of nicotine and its derivatives.
Biology: Investigating the metabolic pathways of nicotine in the human body.
Medicine: Researching the detoxification processes of nicotine and developing potential treatments for nicotine addiction.
Industry: Used in the production of nicotine replacement therapies and other pharmaceutical products.
Mechanism of Action
Nicotine-N-oxide exerts its effects primarily through its interaction with nicotinic acetylcholine receptors in the brain. These receptors are involved in the release of neurotransmitters such as dopamine, which play a role in the addictive properties of nicotine. The oxidation of nicotine to nicotine-N-oxide reduces its affinity for these receptors, thereby decreasing its addictive potential.
Comparison with Similar Compounds
Similar Compounds
Cotinine: Another major metabolite of nicotine, formed through the oxidation of nicotine.
Anabasine: An alkaloid found in tobacco plants, structurally similar to nicotine.
Anatabine: Another alkaloid found in tobacco, with similar pharmacological properties to nicotine.
Nornicotine: A metabolite of nicotine, formed through the demethylation of nicotine.
Uniqueness of Nicotine-N-oxide
Nicotine-N-oxide is unique in its role as a detoxification product of nicotine. Unlike other metabolites, it is less toxic and has a lower affinity for nicotinic acetylcholine receptors, making it a valuable compound for studying the metabolic pathways and effects of nicotine.
Properties
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXKVHQFWVYXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=C[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




